Duocarmycin C2
Description
Properties
IUPAC Name |
methyl 8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFADYROAVVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strain Selection and Genetic Optimization
This compound is biosynthesized by Streptomyces sp. DO-89 (No. 3-88), a high-producing strain isolated through monospore selection and mutagenesis. This strain generates duocarmycin A as a precursor, which undergoes halogenation in the presence of KCl during fermentation to yield this compound. Comparative studies show that KCl supplementation (1% w/v) in the medium selectively promotes the formation of C2 over brominated analogues (Bl/B2), with yields increasing by 300% under optimized conditions.
Fermentation Media and Process Parameters
The UF1-C medium, containing fructose (1%), maltose (4%), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L), and CaCO3 (5 g/L), is critical for maximizing titers. Key process parameters include:
Table 1: Fermentation Yields Under Optimized Conditions
| Parameter | Value | Yield (mg/L) |
|---|---|---|
| KCl Concentration | 1% w/v | 138 |
| XAD-7 Resin | 6.6% w/v | 193 |
| Fermentation Time | 144 hours | 200 |
Chemical Conversion from Duocarmycin A
Halogenation Mechanism
This compound arises via nucleophilic ring-opening of duocarmycin A’s cyclopropane moiety by chloride ions. This reaction occurs spontaneously in KCl-supplemented fermentation broth but can also be replicated in vitro using 1,5-diazabicyclo[5.4.0]undecene-5 (DBU) in acetonitrile, achieving quantitative conversion. The process is stereospecific, preserving the (3S,4S) configuration critical for DNA binding.
Semi-Synthetic Derivatization
While direct total synthesis of this compound remains unreported, analogous pathways for duocarmycin SA and CC-1065 provide actionable insights:
-
Alkylation Subunit Synthesis : The (+)-DSA subunit, a key intermediate, is synthesized via supercritical fluid chromatography (SFC) to isolate enantiomers.
-
Solid-Phase Peptide Synthesis (SPPS) : Wang resin-supported alanine is coupled with pre-activated DSA subunits (1.1 eq HBTU, 2 eq HOBt·H2O, DIPEA). Subsequent cleavage with 95% TFA/2.5% H2O/2.5% TIPS yields C-terminus-modified analogues.
Table 2: Bioactivity of Semi-Synthetic Analogues
| C-Terminus Modification | IC50 (nM) | DNA Binding Affinity (Kd, µM) |
|---|---|---|
| Free Amino Acid | 0.8 | 0.12 |
| Peptidyl Group | 1.2 | 0.18 |
| Terminal Amide | 5.4 | 0.45 |
Downstream Processing and Purification
Chemical Reactions Analysis
Types of Reactions
Duocarmycin C2 undergoes several types of chemical reactions, including:
Alkylation: The primary reaction where this compound alkylates the N3 position of adenine in the DNA minor groove.
Oxidation and Reduction: These reactions can modify the functional groups attached to the CPI core, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Alkylation: Typically involves mild conditions (4–25°C) and specific reagents to ensure selective DNA binding.
Oxidation and Reduction: Various oxidizing and reducing agents can be used to modify the functional groups on the CPI core.
Major Products Formed
The major product formed from the alkylation reaction is the DNA-duocarmycin adduct, which disrupts the nucleic acid architecture and leads to tumor cell death .
Scientific Research Applications
Antitumor Properties
Duocarmycin C2 exhibits exceptional potency against a variety of cancer cell lines. In vitro studies have demonstrated that it has an inhibitory concentration (IC50) in the low nanomolar range, indicating strong cytotoxic effects. For instance, one study reported an IC50 value of approximately 20 nM for this compound against specific cell lines . This potency makes it a promising candidate for further development as an anticancer agent.
Drug Delivery Systems
Recent advancements in drug delivery systems have enhanced the therapeutic potential of this compound, particularly through the development of antibody-drug conjugates (ADCs) . These systems allow for targeted delivery of this compound to tumor cells while minimizing exposure to healthy tissues. For example, ADCs utilizing Duocarmycin analogs have shown promise in increasing intracellular concentrations and selective tumor targeting .
Comparative Efficacy
A comparative analysis of various duocarmycin derivatives reveals that this compound, while effective, has a slightly lower potency compared to some other analogs like DSA and DUMA. The following table summarizes the IC50 values for several duocarmycin compounds:
| Compound | IC50 (nM) |
|---|---|
| DSA | 0.00069 |
| DUMA | 0.035 |
| DUMB1 | 0.1 |
| DUMB2 | 1.5 |
| This compound | 20 |
| DUMC1 | 40 |
This table illustrates that while this compound is effective, other derivatives may offer enhanced potency against certain cancer types .
Case Studies and Clinical Trials
Several case studies and clinical trials have investigated the efficacy of duocarmycin-based therapies. Notably, preclinical studies have highlighted the effectiveness of this compound in combination therapies, particularly when used alongside radiation treatment. This combination can sensitize radio-resistant cancer cells by inducing G2 phase arrest, which enhances the overall treatment efficacy .
In clinical settings, duocarmycin-based ADCs have been evaluated for their safety and efficacy across various cancer types. For instance, ADCs derived from Duocarmycin analogs have shown reduced tumor growth in xenograft models . However, further research is necessary to fully understand their toxicology and optimize therapeutic strategies.
Mechanism of Action
Duocarmycin C2 exerts its effects by binding to the minor groove of DNA and alkylating the nucleobase adenine at the N3 position . This irreversible alkylation disrupts the nucleic acid architecture, leading to tumor cell death . The molecular targets and pathways involved include the DNA minor groove and the subsequent activation of DNA damage response pathways .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Properties of Key Duocarmycins and Analogs
| Compound | Type | Key Structural Feature | IC₅₀ (nM)* | Stability in Aqueous Media | Activation Mechanism |
|---|---|---|---|---|---|
| Duocarmycin SA | Natural | Intact CPI + 5,6,7-trimethoxyindole | 0.05 | Low | Direct alkylation |
| Duocarmycin A | Natural | Spirocyclopropylhexadienone | 0.3 | Moderate | Direct alkylation |
| Duocarmycin C2 | seco-type | Halogenated seco-CI (no cyclopropane) | 20 | High | Winstein cyclization in situ |
| Duocarmycin C1 | seco-type | Similar to C2, differing in substituents | 40 | High | Winstein cyclization in situ |
| KW-2189 | Synthetic | Water-soluble B2 derivative | >100 | Very high | Esterase-mediated activation |
| CC-1065 | Natural | CPI + PDE moiety | 0.01–0.1 | Low | Direct alkylation |
*Cytotoxicity data from murine Balb 3T3/H-ras cells after 72-hour exposure .
Key Observations:
Natural vs. seco-Analogs :
- Natural CPI-containing compounds (e.g., SA, A, CC-1065) exhibit higher potency but lower stability due to their preformed cyclopropane rings .
- seco-Analogs (e.g., C1, C2) are prodrugs requiring in situ cyclization for activity. Their stability correlates inversely with cytotoxicity—C2 (IC₅₀ = 20 nM) is twice as potent as C1 (IC₅₀ = 40 nM), likely due to faster cyclopropane formation .
Synthetic Derivatives :
- KW-2189, a duocarmycin B2 derivative, demonstrates improved water solubility and reduced toxicity but lower in vitro potency, requiring enzymatic activation to release the active metabolite DU-86 .
CC-1065 :
- Shares the CPI pharmacophore with duocarmycins but includes a phosphodiesterase (PDE) subunit, enabling broader DNA sequence recognition (e.g., 5’-AGTTA-3’) . Its IC₅₀ is comparable to duocarmycin SA but with delayed lethal toxicity in preclinical models .
Mechanistic and Selectivity Insights
Key Observations:
- Sequence Specificity: Natural duocarmycins and CC-1065 exhibit strict AT-rich minor groove targeting, while synthetic analogs like KW-2189 rely on tissue-specific activation for selectivity .
- Cytotoxicity-Conversion Relationship : The in vivo potency of seco-duocarmycins (C1, C2) correlates with their conversion rate to active cyclopropane forms. C2’s higher cytotoxicity than C1 is attributed to faster cyclization kinetics .
Clinical and Therapeutic Developments
Antibody-Drug Conjugates (ADCs) :
- Duocarmycin analogs, including C2 derivatives, are being explored in ADCs to enhance tumor-specific delivery. For example, SYD985 (a duocarmycin SA-based ADC) shows improved efficacy in HER2+ cancers .
- The prodrug nature of seco-analogs like C2 makes them ideal ADC payloads, as they minimize systemic toxicity until activated in tumor microenvironments .
Overcoming Resistance: Unlike mitomycin C (a crosslinking agent), duocarmycins evade resistance mechanisms related to DNA repair pathways, as their monoalkylation is less detectable by repair enzymes .
Q & A
Q. What experimental assays are commonly used to evaluate the DNA alkylation activity of Duocarmycin C2?
DNA alkylation can be assessed using techniques like:
- Gel electrophoresis to detect DNA strand breaks or crosslinking .
- High-performance liquid chromatography (HPLC) to quantify adduct formation in vitro .
- Cell-based assays (e.g., HeLa S3 cells) to measure cytotoxicity and correlate it with alkylation efficiency . For reproducibility, ensure standardized buffer conditions (pH, ionic strength) and include positive controls like Duocarmycin A .
Q. How does this compound’s structure enable selective binding to AT-rich DNA regions?
this compound contains a curved indole scaffold and a spirocyclopropylcyclohexadienone electrophile that facilitates minor groove binding. The curvature complements the helical twist of AT-rich DNA, while the electrophile alkylates adenine at the N3 position . Computational docking studies and NMR-based structural analyses are recommended to validate binding specificity .
Q. What are the primary challenges in synthesizing this compound analogs?
Key challenges include:
- Stereochemical control during cyclopropane ring formation, which impacts biological activity .
- Stability of the spirocyclopropyl moiety under synthetic conditions . Methodological solutions involve enantioselective catalysis and protecting-group strategies .
Advanced Research Questions
Q. How can structural modifications of this compound reduce off-target toxicity while retaining antitumor efficacy?
Advanced strategies include:
- Prodrug design : Masking the alkylating subunit with enzyme-cleavable groups (e.g., β-glucuronidase-sensitive linkers) to activate the drug selectively in tumor microenvironments .
- Antibody-drug conjugates (ADCs) : Conjugating this compound analogs to tumor-specific antibodies (e.g., anti-VEGFR-2) via cleavable linkers. Validate linker stability using mass spectrometry and in vivo pharmacokinetic studies .
Q. What computational approaches are effective in predicting this compound’s interaction with non-DNA targets (e.g., kinases)?
Use molecular dynamics simulations and structure-similarity searches to identify off-target interactions. For example:
Q. How do contradictory findings about this compound’s mechanism of apoptosis arise, and how can they be resolved?
Contradictions may stem from:
- Cell line variability : Test multiple models (e.g., HLC-2 vs. HeLa) and control for aldehyde dehydrogenase (ALDH1A1) expression, which modulates drug sensitivity .
- Assay specificity : Combine caspase-3/9 activity assays with flow cytometry (sub-G1 phase detection) to distinguish apoptosis from necrosis .
Q. What methodologies optimize the pharmacophore of this compound for enhanced tumor penetration?
- Fragment-based drug design (FBDD) : Identify minimal pharmacophore elements using X-ray crystallography .
- Pharmacokinetic profiling : Use LC-MS/MS to assess blood-brain barrier penetration or tumor accumulation in xenograft models .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound analogs?
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., sigmoidal Emax model) with software like GraphPad Prism. Report Hill slopes and 95% confidence intervals to assess cooperativity .
Ethical and Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
